Bicyclo[3.1.0]hexan-2-amine hydrochloride is an organic compound characterized by its unique bicyclic structure, which consists of a six-membered ring fused with a three-membered ring. Its molecular formula is CHClN, and it has a molecular weight of 133.62 g/mol. This compound is primarily used in chemical and pharmaceutical research due to its distinctive structural properties and reactivity, making it a subject of interest for various applications in medicinal chemistry and materials science .
Bicyclo[3.1.0]hexan-2-amine hydrochloride is classified as a bicyclic amine. It is synthesized from various precursors through chemical reactions that facilitate the formation of its bicyclic structure. The compound can be obtained from commercial suppliers or synthesized in laboratory settings using established synthetic methodologies .
The synthesis of bicyclo[3.1.0]hexan-2-amine hydrochloride typically involves several key steps:
The molecular structure of bicyclo[3.1.0]hexan-2-amine hydrochloride features a bicyclic framework that includes a six-membered ring (cyclohexane) fused to a three-membered ring (cyclopropane). This unique configuration imparts specific chemical properties that are significant for its reactivity and biological interactions.
Key structural data include:
Bicyclo[3.1.0]hexan-2-amine hydrochloride can undergo various chemical reactions:
The major products formed depend on the specific conditions and reagents used during these reactions.
The mechanism by which bicyclo[3.1.0]hexan-2-amine hydrochloride exerts its effects involves interactions with biological molecules through its amine group, which can form hydrogen bonds and ionic interactions. These interactions influence the function of target molecules, potentially affecting various biochemical pathways. The unique bicyclic structure may enhance binding affinity and specificity for certain molecular targets, making it valuable in drug design and development .
Bicyclo[3.1.0]hexan-2-amine hydrochloride exhibits several notable physical properties:
The chemical properties include:
Relevant data on melting point, boiling point, density, and other physical constants may vary based on purity and specific preparation methods but are essential for practical applications in research settings .
Bicyclo[3.1.0]hexan-2-amine hydrochloride has several scientific uses:
The bicyclo[3.1.0]hexane core is frequently constructed via Mitsunobu coupling between methanocarba building blocks and purine/pyrimidine bases. As demonstrated in A₃ adenosine receptor (A₃AR) ligand synthesis, D-ribose serves as the starting material, undergoing a 9-step sequence to yield a TBDPS-protected bicyclo[3.1.0]hexanol intermediate. This intermediate is coupled with 2,6-dichloro-1-deazapurine under Mitsunobu conditions (DIAD/PPh₃), achieving stereoselective N-alkylation at the purine N9-position [1]. Subsequent functionalization at the 6-position with benzylamine or para-methoxybenzylamine yields target nucleosides with moderate A₃AR affinity (Ki = 0.38–1.60 μM) [1] [3].
Enantiopure bicyclic scaffolds are accessible from (R)-epichlorohydrin through a tandem alkylation-lactonization sequence. Treatment with diethyl malonate and sodium metal generates cyclopropane-fused γ-lactones in a single step. Hydrolysis and chemoselective reduction yield hydroxylactones, which are advanced to allylic alcohols for ring-closing metathesis (RCM). This method delivers the bicyclic framework with defined stereochemistry, crucial for antiviral nucleoside analogs [3] [6].
Table 1: Conventional Synthesis Routes for Bicyclo[3.1.0]hexane Derivatives
Method | Starting Material | Key Steps | Target Compounds | Yield |
---|---|---|---|---|
Mitsunobu Reaction | D-Ribose | 9-step scaffold prep → Mitsunobu coupling | A₃AR agonists (e.g., Compound 30) | 55–67% |
Alkylation-Lactonization | (R)-Epichlorohydrin | Cyclopropanation → Hydrolysis → Reduction | l/d-Bicyclohexenyl carbanucleosides | 48–88% |
RCM using Grubbs II catalysts enables efficient construction of the bicyclo[3.1.0]hexene scaffold. Allylic alcohols derived from γ-lactones undergo RCM to form bicyclic enols with exclusive control over the C2 stereocenter. This method facilitates gram-scale synthesis of north-locked nucleosides with a C3′-ethenyl group, critical for antiviral activity against HIV-1 (EC₅₀ = 0.08 μM) [3] [6].
Functionalization of the 5′-position of methanocarba nucleosides employs Huisgen cycloaddition for stereoselective triazole formation. Azide intermediates (e.g., Compound 38) react with alkynes under Cu(I) catalysis, yielding 1,4-disubstituted triazoles. Neutral (alkyl), basic (aminoalkyl), and acidic (carboxyalkyl) triazoles are tolerated, enabling diversification while maintaining A₃AR selectivity [1].
Table 2: Functionalization Strategies via Huisgen Cycloaddition
Azide Precursor | Alkyne | Triazole Product | A₃AR Affinity (Ki) | Selectivity |
---|---|---|---|---|
Compound 38 | Propargylamine | Basic triazole | >10 μM | >100-fold |
Compound 38 | Propargyl acetate | Neutral triazole | 1.2–3.8 μM | >50-fold |
Compound 38 | Propiolic acid | Acidic triazole | >10 μM | >100-fold |
(R)-Epichlorohydrin serves as a chiral pool starting material for enantioselective synthesis. Telescoped processes convert it to (1R,5S)-bicyclo[3.1.0]hexan-2-one in 4 steps:
Diastereomers of l-bicyclo[3.1.0]hexenyl carbanucleosides are resolved using silica gel chromatography with hexane/ethyl acetate gradients. This separation is critical for isolating anti-HIV active l-enantiomers (e.g., l-2), which exhibit EC₅₀ = 0.08 μM (HIV-1) without cytotoxicity, unlike their d-counterparts [3].
Key scalability hurdles include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7